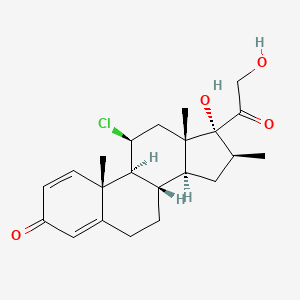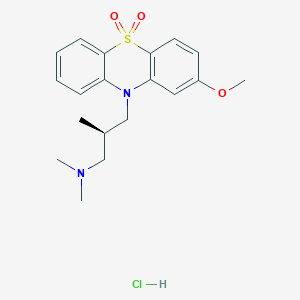
Levomepromazine Sulphone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levomepromazine Sulphone Hydrochloride is a derivative of Levomepromazine, which is a phenothiazine neuroleptic drug. Levomepromazine is widely used in palliative care for its strong analgesic, hypnotic, and antiemetic properties . This compound retains these properties and is used in similar therapeutic contexts.
Méthodes De Préparation
The synthesis of Levomepromazine Sulphone Hydrochloride involves several steps, starting from the basic phenothiazine structure. The synthetic route typically includes:
Nitration and Reduction: The phenothiazine core undergoes nitration followed by reduction to introduce amino groups.
Alkylation: The amino groups are then alkylated to form the desired side chains.
Sulphonation: The final step involves the sulphonation of the alkylated phenothiazine to produce this compound.
Industrial production methods often involve optimizing these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Levomepromazine Sulphone Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulphone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Levomepromazine.
Substitution: It can undergo substitution reactions, particularly at the sulphone group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Levomepromazine Sulphone Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of phenothiazine derivatives.
Biology: It is studied for its effects on various biological systems, particularly its interactions with neurotransmitter receptors.
Industry: It is used in the pharmaceutical industry for the development of new therapeutic agents.
Mécanisme D'action
Levomepromazine Sulphone Hydrochloride exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . This broad-spectrum receptor blockade is responsible for its analgesic, hypnotic, and antiemetic properties. The molecular targets and pathways involved include the central nervous system pathways that mediate pain, nausea, and agitation.
Comparaison Avec Des Composés Similaires
Levomepromazine Sulphone Hydrochloride is similar to other phenothiazine derivatives such as:
Chlorpromazine: Another phenothiazine with strong antipsychotic properties.
Promethazine: Known for its antihistamine and antiemetic effects.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Compared to these compounds, this compound has a unique combination of strong analgesic, hypnotic, and antiemetic properties, making it particularly valuable in palliative care .
Propriétés
Numéro CAS |
60119-90-6 |
|---|---|
Formule moléculaire |
C19H25ClN2O3S |
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
(2R)-3-(2-methoxy-5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H24N2O3S.ClH/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)25(22,23)19-10-9-15(24-4)11-17(19)21;/h5-11,14H,12-13H2,1-4H3;1H/t14-;/m1./s1 |
Clé InChI |
IZMIJYJTKVCFMT-PFEQFJNWSA-N |
SMILES isomérique |
C[C@@H](CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)CN(C)C.Cl |
SMILES canonique |
CC(CN1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)OC)CN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
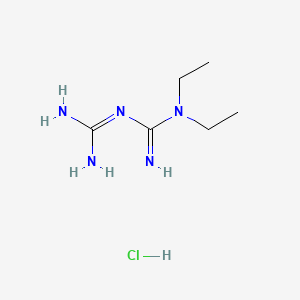
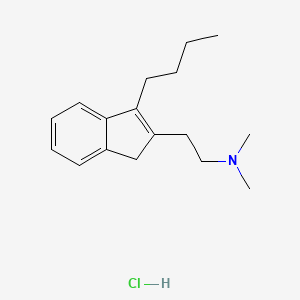
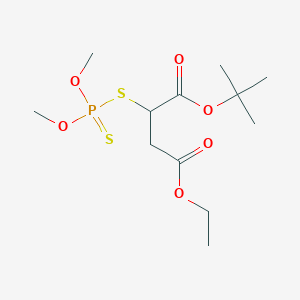
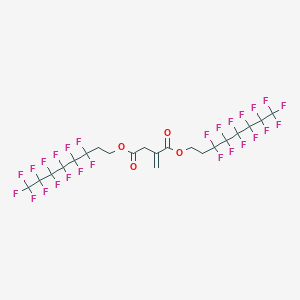

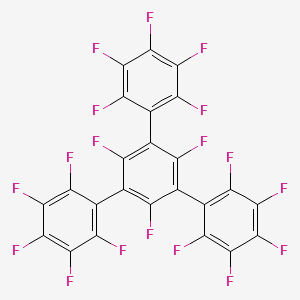
![Bis(2-hydroxyethyl)ammonium bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl] phosphate](/img/structure/B13421801.png)
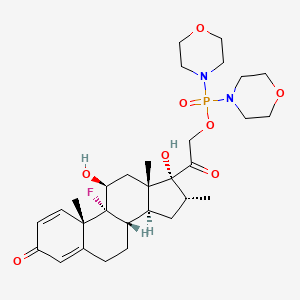
![3-[3,5-Bis(Phenylmethoxy)phenyl]-2-propenoic Acid](/img/structure/B13421816.png)
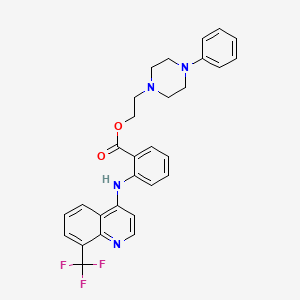
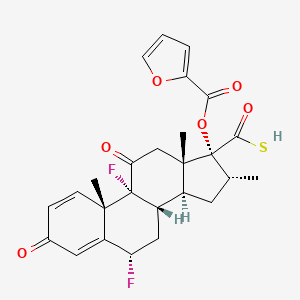
![(5E)-2-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13421819.png)
